1-(3-Bromophenyl)pyrazole-3-carbaldehyde
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Overview
Description
1-(3-Bromophenyl)pyrazole-3-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and formylation reactions .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: 1-(3-Bromophenyl)pyrazole-3-carboxylic acid.
Reduction: 1-(3-Bromophenyl)pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)pyrazole-3-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
1-(3-Bromophenyl)pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(4-Bromophenyl)pyrazole-3-carbaldehyde: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)pyrazole-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromophenyl)pyrazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
Properties
IUPAC Name |
1-(3-bromophenyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-2-1-3-10(6-8)13-5-4-9(7-14)12-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETSQJOEAODZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CC(=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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